![molecular formula C14H19ClFNO4 B4023506 2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride](/img/structure/B4023506.png)
2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride
Overview
Description
2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride, commonly known as FPEA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of the endocannabinoid anandamide. FPEA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.
Mechanism of Action
FPEA acts as a competitive inhibitor of 2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride, preventing the breakdown of anandamide and increasing its levels in the body. Anandamide is an endocannabinoid that binds to the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, mood regulation, and immune function. By inhibiting 2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride, FPEA enhances the activity of the endocannabinoid system, leading to its various therapeutic effects.
Biochemical and Physiological Effects:
FPEA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of acute and chronic pain. FPEA also exhibits anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression. Additionally, FPEA has been found to have neuroprotective properties and may have potential in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FPEA in lab experiments is its selectivity for 2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride, which allows for more precise manipulation of the endocannabinoid system. Additionally, FPEA has been found to exhibit minimal toxicity and side effects in animal studies. However, one limitation of using FPEA is its relatively short half-life, which may require frequent dosing in certain experiments.
Future Directions
There are several potential future directions for the use of FPEA in scientific research. One area of interest is its potential use in the treatment of pain and inflammation in humans. Additionally, FPEA may have potential in the treatment of anxiety and depression, as well as neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential of FPEA and its mechanisms of action.
Scientific Research Applications
FPEA has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. Additionally, FPEA has been shown to have neuroprotective properties and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4.ClH/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16;/h1-4H,5-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNGFXMDZDMYQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)COC2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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